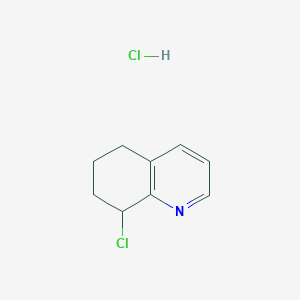

8-Chloro-5,6,7,8-tetrahydroquinoline hydrochloride

Description

8-Chloro-5,6,7,8-tetrahydroquinoline hydrochloride (CAS: 106057-23-2) is a heterocyclic organic compound with the molecular formula C₉H₁₀ClN·HCl and a molar mass of 167.64 g/mol for the free base. It features a partially hydrogenated quinoline backbone substituted with a chlorine atom at the 8-position and exists as a hydrochloride salt to enhance stability and solubility . This compound is primarily used in synthetic chemistry as a precursor for ligands in transition-metal catalysts and as an intermediate in pharmaceutical research .

Properties

IUPAC Name |

8-chloro-5,6,7,8-tetrahydroquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN.ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;/h2,4,6,8H,1,3,5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIIMLMHZIAAHJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC=N2)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114432-00-7 | |

| Record name | Quinoline, 8-chloro-5,6,7,8-tetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114432-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-chloro-5,6,7,8-tetrahydroquinoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-5,6,7,8-tetrahydroquinoline hydrochloride typically involves the chlorination of 5,6,7,8-tetrahydroquinoline. One common method is the reaction of 5,6,7,8-tetrahydroquinoline with thionyl chloride (SOCl2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions, leading to the formation of 8-chloro-5,6,7,8-tetrahydroquinoline, which is then converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as crystallization or distillation to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-5,6,7,8-tetrahydroquinoline hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it back to 5,6,7,8-tetrahydroquinoline.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can replace the chlorine atom under basic conditions.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: 5,6,7,8-tetrahydroquinoline.

Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

a. Anticancer Properties

Research has indicated that 8-Chloro-5,6,7,8-tetrahydroquinoline hydrochloride exhibits significant anticancer potential. It has been studied as a scaffold for the development of novel anticancer agents targeting specific pathways involved in tumor growth and proliferation. The compound's ability to inhibit tubulin assembly positions it as a candidate for further exploration in cancer therapies .

b. Anti-inflammatory Agents

The compound has shown promise as an anti-inflammatory agent. Preliminary studies suggest that it may interact with inflammatory pathways, potentially leading to the development of new treatments for inflammatory diseases. Its mechanism may involve modulation of cytokine release or inhibition of specific enzymes associated with inflammation .

c. Antimicrobial Activity

There is ongoing research into the antimicrobial properties of this compound. Initial findings suggest that it could serve as a lead compound in the synthesis of new antibiotics or antifungal agents. Its structural characteristics allow for modifications that may enhance its efficacy against resistant microbial strains .

Biochemical Research

a. Enzyme Interaction Studies

In biochemical research, this compound has been utilized to study its binding affinity with various enzymes and receptors. Understanding these interactions is crucial for elucidating its pharmacokinetics and pharmacodynamics, which can inform the design of more effective therapeutic agents .

b. Mechanistic Studies in Cell Biology

The compound's effects on cellular processes have been investigated in vitro, revealing insights into its role in cell cycle regulation and apoptosis. Such studies are essential for determining how this compound can be integrated into therapeutic strategies for cancer and other diseases .

Case Studies and Research Findings

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various substituents to enhance biological activity. The reactivity of the chlorine atom facilitates nucleophilic substitution reactions, making it a versatile intermediate for synthesizing derivatives with improved pharmacological profiles .

Mechanism of Action

The mechanism of action of 8-Chloro-5,6,7,8-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets. The chlorine atom enhances its ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can inhibit or activate specific biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

8-Amino-5,6,7,8-tetrahydroquinoline Derivatives

- Key Compounds: (R)-CAMPY (L1): (R)-8-amino-5,6,7,8-tetrahydroquinoline (R)-Me-CAMPY (L2): (R)-2-methyl-8-amino-5,6,7,8-tetrahydroquinoline

- Structural Differences: Property 8-Chloro Derivative 8-Amino Derivatives (L1/L2) Substituent Chlorine (electron-withdrawing) Amino group (electron-donating) Salt Form Hydrochloride Dihydrochloride (e.g., CAS: 865303-57-7) Molecular Weight 167.64 g/mol ~174–190 g/mol (depending on salt)

- Functional Impact: The chloro substituent increases electrophilicity, making the compound more reactive in substitution reactions. In contrast, the amino group in L1/L2 enables chelation with transition metals (e.g., Ru, Rh), critical for asymmetric catalysis . Catalytic Performance: L1 and L2 ligands in Cp*Rh(III) complexes achieve up to 69% enantiomeric excess (ee) in asymmetric transfer hydrogenation (ATH) of dihydroisoquinolines, whereas chloro derivatives lack catalytic activity due to the absence of a chelating amino group .

Thiocarboxamide Derivatives

- Example: 3-Methyl-5,6,7,8-tetrahydroquinoline-8-thiocarboxamide hydrochloride (tiquinamide, CAS: 56717-19-2)

- Comparison: Property 8-Chloro Derivative Tiquinamide Substituent Chlorine Thiocarboxamide (-NHCSSH) Biological Activity None reported Potent gastric antisecretory agent Molecular Formula C₉H₁₀ClN·HCl C₁₁H₁₅ClN₂S

Unsubstituted and Methyl-Substituted Analogues

- Examples: 5,6,7,8-Tetrahydroquinoline (CAS: 10500-57-9) 4-Methyl-5,6,7,8-tetrahydroquinoline

- Comparison: Property 8-Chloro Derivative 5,6,7,8-Tetrahydroquinoline 4-Methyl Derivative Substituent Chlorine None Methyl (electron-donating) Reactivity High (electrophilic sites) Moderate Steric hindrance reduces reactivity Applications Catalyst precursor Solvent or ligand scaffold Intermediate for agrochemicals

- Key Insight : The chloro group enhances electrophilicity, enabling regioselective functionalization, whereas methyl groups introduce steric effects that hinder metal coordination .

Hydroxy and Imine Derivatives

- Examples: 8-Hydroxy-5,6,7,8-tetrahydroquinoline (CAS: 14631-46-0) (8-NH-C₉H₉N)RuCl₂(PPh₃)₂ (oxidized imine complex)

- Comparison: 8-Hydroxy Derivative: Exhibits hydrogen-bonding capability (melting point: 64–65°C), making it suitable for coordination chemistry. The chloro derivative lacks this functionality . Imine Complexes: Oxidation of 8-amino derivatives (e.g., in Ru complexes) generates imine ligands, which are more stable under reflux conditions compared to chloro analogues .

Biological Activity

8-Chloro-5,6,7,8-tetrahydroquinoline hydrochloride is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 169.64 g/mol. The presence of the chlorine atom in the 8-position of the tetrahydroquinoline structure contributes to its biological activity by influencing its interaction with various biological targets.

Biological Activities

1. Anticancer Activity

Research has indicated that tetrahydroquinoline derivatives exhibit significant anticancer properties. A study assessing a series of tetrahydroquinoline derivatives showed that compounds related to 8-Chloro-5,6,7,8-tetrahydroquinoline demonstrated potent antiproliferative effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HT-29 (Colorectal) | < 40 |

| HeLa (Cervical) | < 30 |

| A2780 (Ovarian) | < 25 |

These findings suggest that 8-Chloro-5,6,7,8-tetrahydroquinoline may induce cell cycle arrest and apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Studies indicate that tetrahydroquinolines can exhibit activity against a range of pathogens, including bacteria and fungi. For example, research on structurally similar compounds revealed that they could inhibit the growth of various bacterial strains effectively .

3. Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, 8-Chloro-5,6,7,8-tetrahydroquinoline has shown promise as an anti-inflammatory agent. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and mediators . This mechanism could be particularly beneficial in treating chronic inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Oxidative Stress Induction: The compound promotes the generation of reactive oxygen species (ROS), leading to cellular stress and apoptosis in cancer cells .

- Inhibition of Tubulin Assembly: Similar compounds have been shown to disrupt microtubule dynamics by inhibiting tubulin assembly, which is essential for cell division .

- Interaction with Enzymes: The chlorine substituent may enhance binding affinity to specific enzymes involved in metabolic pathways related to inflammation and cancer progression .

Case Studies

-

Anticancer Study:

A study published in Nature focused on a novel series of tetrahydroquinolinones related to 8-Chloro-5,6,7,8-tetrahydroquinoline. These compounds were found to significantly inhibit colorectal cancer cell proliferation by inducing oxidative stress and affecting key signaling pathways . -

Anti-inflammatory Research:

Another study highlighted the anti-inflammatory potential of tetrahydroquinoline derivatives in animal models of inflammation. The results indicated a reduction in pain and inflammation markers following treatment with these compounds .

Q & A

Q. What are the optimal synthetic routes for preparing 8-Chloro-5,6,7,8-tetrahydroquinoline hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via chlorination of 5,6,7,8-tetrahydroquinoline using reagents like sulfuryl chloride (SO₂Cl₂) or phosphorus oxychloride (POCl₃). Key parameters include temperature control (0–5°C for exothermic reactions) and stoichiometric excess of chlorinating agents to ensure complete substitution. Post-reaction, acidification with HCl yields the hydrochloride salt. Purification via recrystallization in ethanol/water mixtures improves purity . Intermediate steps, such as lithiation (e.g., using n-butyl lithium) for functionalization, may precede chlorination .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Employ a combination of analytical techniques:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/0.1% trifluoroacetic acid to assess purity (>95% recommended).

- NMR : ¹H NMR (D₂O or DMSO-d₆) should show characteristic peaks for the tetrahydroquinoline backbone (δ 1.5–2.5 ppm for cyclohexene protons) and the absence of unreacted starting material.

- Elemental Analysis : Confirm C, H, N, and Cl content within ±0.4% of theoretical values .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Use chemical-resistant gloves (nitrile or neoprene) and goggles to prevent skin/eye contact.

- Work under a fume hood to avoid inhalation of HCl vapors released during handling.

- Store in airtight containers at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How does the tautomeric equilibrium of 8-substituted tetrahydroquinolines affect their reactivity in coordination chemistry?

- Methodological Answer : The hydroxyl/zwitterionic equilibrium (e.g., in 8-hydroxyquinoline derivatives) influences metal-binding affinity. For 8-chloro derivatives, the absence of a protonable hydroxyl group shifts reactivity toward electrophilic substitution. Use UV-Vis titration (e.g., with Fe³⁺ or Cu²⁺) to quantify stability constants (log K) and compare with non-chlorinated analogs. X-ray crystallography can resolve coordination geometries (e.g., octahedral vs. square planar) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting vs. X-ray structures) for this compound?

- Methodological Answer : Discrepancies between solution-state NMR and solid-state X-ray data often arise from dynamic effects (e.g., ring puckering). To address this:

- Perform variable-temperature NMR to identify conformational flexibility.

- Compare with computational models (DFT or MD simulations) to correlate observed splitting patterns with predicted geometries .

Q. How can the hydrochloride salt’s solubility profile be optimized for biological assays?

- Methodological Answer :

- pH Adjustment : Solubility increases in acidic buffers (pH < 4) due to protonation of the quinoline nitrogen.

- Co-Solvents : Use DMSO (≤10% v/v) or cyclodextrin complexes to enhance aqueous solubility without destabilizing the compound .

Key Research Findings

- Structural Insights : X-ray crystallography confirms the tetrahydroquinoline scaffold adopts a boat conformation in the solid state, with chloride ions hydrogen-bonded to the protonated amine .

- Reactivity : The 8-chloro group enhances electrophilic substitution at the 5-position, enabling functionalization for ligand design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.